molecular formula C7H7ClN4 B8735133 6-Chloro-3,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

6-Chloro-3,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B8735133
M. Wt: 182.61 g/mol
InChI Key: XYQAUXYISANBJX-UHFFFAOYSA-N
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Description

6-Chloro-3,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C7H7ClN4 and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-3,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C7H7ClN4/c1-4-3-6(8)11-12-5(2)9-10-7(4)12/h3H,1-2H3

InChI Key

XYQAUXYISANBJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NN=C2C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-chloro-3-hydrazinyl-4-methylpyridazine (Step 111.1) (721 mg, 4.55 mmol) was dissolved in AcOH (15 mL, 262 mmol) and the resulting mixture was heated up and stirred at 115° C. for 1 hr. The reaction was cooled down to RT, diluted with CH2Cl2 and poured into a saturated aq. NaHCO3 solution. The aq. layer was extracted with CH2Cl2. The combined organic layers were dried over Na2SO4, filtered and concentrated under reduced pressure to afford the title product (752 mg, 3.91 mmol, 84% yield) as grey solid. tR: 0.59 min (LC-MS 2); ESI-MS: 183 [M+H]+ (LC-MS 2).
Quantity
721 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

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